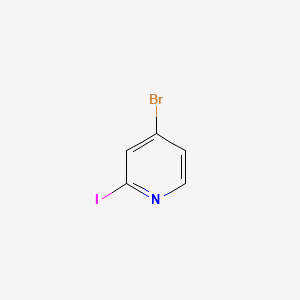

4-Bromo-2-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWFYABOEZMENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652165 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-83-9 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Dihalogenated Pyridines

An In-depth Technical Guide to 4-Bromo-2-iodopyridine: A Strategic Building Block for Modern Synthesis

In the landscape of modern organic and medicinal chemistry, halogenated heterocycles are indispensable tools. Among them, this compound has emerged as a preeminent building block, prized for its unique reactivity profile that enables the controlled and sequential synthesis of complex molecular architectures.[1][2][3] The pyridine scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3]

This guide offers a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthesis, and reactivity. The central thesis of this guide is to illuminate the causality behind its synthetic utility, particularly the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which is the cornerstone of its strategic importance in multi-step synthetic campaigns.[3]

Core Chemical Properties and Structure

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory.

IUPAC Name: this compound Synonyms: 2-Iodo-4-bromopyridine[1] CAS Number: 100523-83-9[4][5]

The molecular structure of this compound is presented below.

Caption: 2D Structure of this compound.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃BrIN | [5][6] |

| Molecular Weight | 283.89 g/mol | [4][6] |

| Physical Form | Solid, Semi-solid, or lump | [6] |

| Boiling Point | 282.6 ± 25.0 °C (Predicted) | [6] |

| Density | 2.347 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Slightly soluble in water | [7] |

| InChI | 1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H | [5] |

| InChIKey | MZWFYABOEZMENB-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CN=C(C=C1Br)I | [5] |

Spectroscopic Profile and Characterization

Accurate characterization is essential for confirming the identity and purity of starting materials. While experimental spectra for this specific compound are not widely published, the following data, based on analogous compounds and spectroscopic principles, provide a reliable guide for researchers.[8]

Predicted Spectroscopic Data

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| H-6 | ~ 8.3 - 8.5 | d | ~ 5.0 - 6.0 | Aromatic |

| H-3 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.5 | Aromatic |

| H-5 | ~ 7.6 - 7.8 | dd | ~ 5.0-6.0, ~1.5-2.5 | Aromatic |

Table Reference:[8]

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| C-6 | ~ 152 | Aromatic |

| C-3 | ~ 145 | Aromatic |

| C-2 | ~ 142 | Aromatic |

| C-5 | ~ 135 | Aromatic |

| C-4 | ~ 95 | Aromatic |

Table Reference:[8]

| Infrared (IR) | Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H | 3100 - 3000 | Stretch |

| C=C / C=N | 1570 - 1550 | Ring Stretch |

| C=C / C=N | 1450 - 1420 | Ring Stretch |

| C-Br | ~ 670 | Stretch |

| Mass Spectrometry (EI) | m/z | Assignment |

| Molecular Ion | 283 / 285 | [M]⁺ |

| Fragments | 204 / 206 | [M-Br]⁺ |

| 156 | [M-I]⁺ | |

| 78 | Pyridine Ring Fragment |

Table Reference:[9]

Experimental Protocol: Spectroscopic Analysis

Objective: To acquire high-resolution NMR, IR, and MS spectra to confirm the structural integrity and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8][9]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Perform Fourier transformation, phase and baseline corrections, and calibrate chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like TMS.[9][10]

2. Infrared (IR) Spectroscopy (Thin Film Method)

-

Sample Preparation: Dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film.[8]

-

Data Acquisition: Place the plate in an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[8]

3. Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions: Use a non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 50 °C to 250 °C) to ensure elution.[10]

-

MS Conditions: Set ionization energy to 70 eV and scan a mass range of m/z 40-350.[10]

-

Data Analysis: Identify the molecular ion peak [M]⁺, paying attention to the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1). Analyze the fragmentation pattern to further confirm the structure.

Synthesis and Reactivity

The synthesis of this compound is a critical process, and several routes have been developed. A common and effective strategy starts from 2-bromopyridine, proceeding through an N-oxide intermediate.[2][11] This multi-step approach is advantageous for achieving the desired regiochemistry.

Synthetic Workflow: From 2-Bromopyridine

Caption: Synthetic workflow for this compound.

Experimental Protocol: Multi-Step Synthesis

This protocol is a generalized representation based on established chemical transformations for pyridine N-oxides.[2][11]

Step 1: Oxidation to 2-Bromopyridine N-oxide

-

Rationale: The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and is a necessary precursor for the subsequent nitration step.

-

Procedure: Dissolve 2-bromopyridine in acetic acid. Add hydrogen peroxide (30% aq.) slowly. The reaction is typically catalyzed by an agent like maleic anhydride and stirred until completion.[2]

Step 2: Nitration of 2-Bromopyridine N-oxide

-

Rationale: The electron-donating N-oxide group directs the electrophilic nitration to the C-4 position.

-

Procedure: Cautiously add 2-bromopyridine N-oxide to concentrated sulfuric acid at low temperature. Add fuming nitric acid dropwise, maintaining the low temperature. The mixture is then heated (e.g., 90-100 °C) for several hours. The product, 2-Bromo-4-nitropyridine N-oxide, is isolated by pouring the cooled reaction mixture onto ice and neutralizing.[2]

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group must be converted to an amino group to enable the subsequent diazotization reaction.

-

Procedure: The nitro-intermediate is reduced, typically using a metal in acidic media, such as iron powder in ethanol and hydrochloric acid, to yield 4-Amino-2-bromopyridine.[12]

Step 4: Diazotization and Iodination (Sandmeyer-type Reaction)

-

Rationale: This classic transformation converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group and can be readily displaced by an iodide nucleophile.

-

Procedure: The 4-amino-2-bromopyridine is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. This intermediate is then treated with a solution of potassium iodide to yield the final product, this compound.[2][13] The product is then purified, typically by column chromatography.[2]

The Cornerstone of Utility: Differential Reactivity

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This makes the C-4 position far more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the crucial first step in most cross-coupling reactions.[3] This allows for selective functionalization at the C-4 iodo-position while leaving the C-2 bromo-position available for a subsequent, different transformation under more forcing conditions.[3][14]

Caption: Selective functionalization workflow.

Key Synthetic Applications

1. Suzuki-Miyaura Coupling

-

Purpose: Formation of C-C bonds by coupling with a boronic acid or ester.

-

Causality: The reaction proceeds selectively at the C-4 position under standard conditions [e.g., Pd(PPh₃)₄, a base like Na₂CO₃ or Cs₂CO₃] due to the high reactivity of the C-I bond.[3]

-

General Protocol: To a degassed solution of this compound, the boronic acid (1.1 eq.), palladium catalyst (2-5 mol%), and base (2-3 eq.) in a suitable solvent system (e.g., Dioxane/Water), the mixture is heated until the starting material is consumed.

2. Sonogashira Coupling

-

Purpose: Formation of C-C bonds by coupling with a terminal alkyne, introducing valuable alkynyl moieties.[14]

-

Causality: This palladium- and copper-co-catalyzed reaction also shows high selectivity for the C-4 position.[1][14]

-

General Protocol: A mixture of this compound, the terminal alkyne (1.2 eq.), a palladium catalyst [e.g., Pd(PPh₃)₂Cl₂] (3 mol%), and a copper(I) salt (e.g., CuI) (5 mol%) is stirred in a degassed solvent like triethylamine or THF under an inert atmosphere.[14]

3. Buchwald-Hartwig Amination

-

Purpose: Formation of C-N bonds by coupling with an amine.

-

Causality: This is often performed as the second step after the C-4 position has been functionalized. The remaining C-Br bond requires a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃, Xantphos) and a strong base (e.g., Cs₂CO₃) to react.[14]

-

General Protocol: To an oven-dried flask under argon, add the 4-substituted-2-bromopyridine, the amine (1.2 eq.), the palladium catalyst/ligand system, and the base. Add anhydrous solvent (e.g., dioxane) and heat the mixture (e.g., 100 °C) until completion.[14]

Applications in Drug Discovery & Materials Science

The synthetic flexibility of this compound makes it a valuable intermediate in several high-value research areas.

-

Kinase Inhibitors: It is a key building block in the synthesis of inhibitors for critical signaling pathways implicated in oncology and inflammation, such as the BRAF V600E and p38 MAP kinase pathways.[3][14] The pyridine core often serves as a hinge-binding motif, and the ability to install diverse functionality at the C-2 and C-4 positions allows for fine-tuning of potency and selectivity.

-

Organic Electronics: The compound is used to create novel organic semiconductors and materials with specific electronic and optical properties, which are essential for devices like OLEDs and advanced sensors.[1]

-

Agrochemicals: It serves as a scaffold for the development of new herbicides and pesticides, contributing to improved crop protection.[1]

Caption: Inhibition of the p38 MAPK pathway.

Safety and Handling

As with any reactive chemical intermediate, proper handling is crucial.

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is classified under GHS07 (Exclamation Mark).

-

Precautions:

-

Storage: Store in a cool (2-8°C), dark, dry, and well-ventilated place under an inert atmosphere.[6] Keep container tightly closed.[15][16] Protect from light.[17]

Conclusion

This compound is more than just a dihalogenated heterocycle; it is a strategic tool for chemical synthesis. Its defining feature—the predictable and exploitable differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable platform for regioselective, sequential functionalization. This property streamlines the synthesis of complex polysubstituted pyridines, accelerating the exploration of chemical space and enabling the efficient construction of high-value molecules for drug discovery, materials science, and agrochemicals.[1][14] For researchers aiming to build complex molecular architectures on a pyridine core, a thorough understanding and application of this versatile building block is a distinct advantage.

References

- CAS No : 100523-83-9| Chemical Name : this compound.

- CAS 100523-83-9 | this compound. Hoffman Fine Chemicals. [Link]

- This compound.

- 4-Bromopyridine. PubChem. [Link]

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. [Link]

- Iodopyridine: Common isomorphs, synthesis, side effects and applic

- 2-Bromo-4-iodopyridine, min 97%. AA Blocks. [Link]

- 2 Bromo Iodopyridine.

- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [Link]

- 2-Bromo-4-iodo-pyridine. ChemBK. [Link]

- Synthetic method of 2-amino-4-bromopyridine.

- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Bromo-4-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 13. ijssst.info [ijssst.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. calpaclab.com [calpaclab.com]

In-Depth Technical Guide to the Synthesis of 4-Bromo-2-iodopyridine from 2-Bromopyridine

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated pyridines serve as indispensable building blocks. Their utility lies in the strategic placement of halogen atoms, which act as versatile handles for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 4-bromo-2-iodopyridine is a particularly valuable intermediate due to the differential reactivity of its bromine and iodine substituents. This allows for selective, stepwise functionalization, a critical advantage in multi-step syntheses.

This technical guide provides a comprehensive exploration of a robust and widely employed method for the synthesis of this compound, commencing from the readily available starting material, 2-bromopyridine. The core of this synthetic strategy revolves around the principles of Directed ortho-Metalation (DoM) , a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss critical parameters for successful execution and scale-up.

Strategic Overview: The "Halogen Dance" Approach

The synthesis of this compound from 2-bromopyridine is elegantly achieved through a one-pot procedure often referred to as a "halogen dance" reaction.[4][5] This process involves the migration of a halogen atom, facilitated by a strong base, to a thermodynamically more stable position. The overall transformation can be dissected into three key stages, all conducted in a single reaction vessel:

-

Deprotonation: Initial deprotonation of 2-bromopyridine at the 3-position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).

-

Halogen Migration (The "Dance"): The resulting 2-bromo-3-lithiopyridine intermediate undergoes a rearrangement to the more stable 4-bromo-3-lithiopyridine.

-

Iodination: The final lithiated species is trapped with an electrophilic iodine source to yield the desired this compound. While the initial deprotonation occurs at the 3-position, the subsequent iodination takes place at the 2-position, which can be confusing. The generally accepted mechanism involves a series of equilibria where the final, most stable lithiated species is trapped. Some sources suggest an initial deprotonation at C6, followed by rearrangement. However, the most cited pathway involves initial C3 deprotonation. For the purpose of this guide, we will focus on the well-established outcome of this one-pot reaction.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights: The Power of Directed ortho-Metalation

The success of this synthesis hinges on the principles of Directed ortho-Metalation (DoM). In this reaction, a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[1][6] While 2-bromopyridine itself does not possess a classical DMG, the pyridine nitrogen and the bromine atom work in concert to direct the lithiation.

The mechanism can be visualized as follows:

Caption: Simplified mechanism of the "Halogen Dance" reaction.

The choice of lithium diisopropylamide (LDA) as the base is critical. LDA is a strong, yet sterically hindered, non-nucleophilic base. This steric bulk minimizes the risk of nucleophilic addition to the pyridine ring, a common side reaction with less hindered organolithium reagents like n-butyllithium.[7] The reaction is performed at cryogenic temperatures (-78 °C) to control the highly exothermic deprotonation and to maintain the stability of the organolithium intermediates.[8][9]

Experimental Protocol

This protocol is a robust, field-tested procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Bromopyridine | 158.00 | 10.0 g | 63.3 mmol | 1.0 |

| Diisopropylamine | 101.19 | 9.8 mL (7.0 g) | 69.6 mmol | 1.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.8 mL | 69.6 mmol | 1.1 |

| Iodine | 253.81 | 17.7 g | 69.6 mmol | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | ~300 mL | - | - |

| Saturated aq. NH₄Cl | - | ~100 mL | - | - |

| Saturated aq. Na₂S₂O₃ | - | ~100 mL | - | - |

| Brine | - | ~100 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | - |

Equipment

-

Three-necked round-bottom flask (500 mL), flame-dried

-

Magnetic stirrer and stir bar

-

Thermometer

-

Nitrogen inlet/outlet

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography

Procedure

1. Preparation of LDA Solution (In Situ)

-

To the flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (~150 mL) and diisopropylamine (9.8 mL, 69.6 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (27.8 mL of a 2.5 M solution in hexanes, 69.6 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.[9]

2. Deprotonation and Halogen Dance

-

In a separate flame-dried flask, dissolve 2-bromopyridine (10.0 g, 63.3 mmol) in anhydrous THF (~50 mL).

-

Slowly add the 2-bromopyridine solution to the LDA solution at -78 °C dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed.

3. Iodination

-

In another flame-dried flask, dissolve iodine (17.7 g, 69.6 mmol) in anhydrous THF (~100 mL).

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

-

Stir the reaction at -78 °C for an additional 1-2 hours after the addition is complete.[9]

4. Work-up and Extraction

-

Allow the reaction mixture to warm slowly to room temperature.

-

Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (~100 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (~150 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (~100 mL) to remove any unreacted iodine, followed by brine (~100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford this compound as a solid.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

-

n-Butyllithium: This reagent is highly flammable and pyrophoric, meaning it can ignite spontaneously on contact with air.[10][11] It also reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

-

Lithium Diisopropylamide (LDA): LDA is a strong base that is corrosive and can cause severe burns.[10] It is also moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Anhydrous Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon prolonged storage and exposure to air.[10] Use freshly distilled or commercially available anhydrous THF and test for peroxides if the container has been opened for an extended period.

-

Cryogenic Temperatures: The use of a dry ice/acetone bath requires thermal gloves to prevent cold burns.

Always work in a well-ventilated fume hood and have appropriate fire extinguishing equipment readily available.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete LDA formation.- Insufficient reaction time for deprotonation or iodination.- Moisture in the reaction. | - Ensure accurate titration of n-BuLi and use high-purity diisopropylamine.- Increase stirring time at -78 °C.- Rigorously dry all glassware and solvents. |

| Formation of Side Products | - Reaction temperature too high, leading to decomposition or side reactions.- Nucleophilic attack by n-BuLi if LDA formation is incomplete. | - Maintain strict temperature control at -78 °C.- Ensure complete formation of LDA before adding the substrate. |

| Incomplete Reaction | - Insufficient amount of LDA or iodine. | - Use a slight excess (1.1-1.2 equivalents) of both LDA and iodine. |

Conclusion

The synthesis of this compound from 2-bromopyridine via a directed metalation and "halogen dance" sequence is a powerful and efficient method for accessing this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanism, strict adherence to anhydrous and cryogenic conditions, and careful handling of hazardous reagents are paramount for a successful outcome. This guide provides the necessary theoretical framework and practical details to enable researchers to confidently and safely perform this important transformation.

References

- Wikipedia. (n.d.). Directed ortho metalation.

- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).

- Chem-Station. (2015, January 13). Directed Ortho Metalation.

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.

- Grokipedia. (n.d.). Directed ortho metalation.

- ResearchGate. (2025, August 5). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.

- Brégent, T., et al. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH.

- University of Georgia Office of Research. (n.d.). LithiumdiisopropylamideLDAsolu....

- BenchChem. (n.d.). challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.

- Gower, N. J. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.

- Fisher Scientific. (2009, April 1). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.

- ResearchGate. (2025, August 7). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research.uga.edu [research.uga.edu]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 4-Bromo-2-iodopyridine (CAS: 100523-83-9): Strategic Application in Sequential Cross-Coupling Reactions

For the discerning researcher in medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 4-Bromo-2-iodopyridine has emerged as a uniquely powerful tool. Its value lies not merely in its substituted pyridine scaffold, a common motif in pharmacologically active compounds, but in the pronounced differential reactivity of its two halogen substituents.[1][2] This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to explain the mechanistic underpinnings of its utility and provide actionable, field-proven protocols for its application.

Core Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its successful application. The data below is compiled for practical lab use.

| Property | Value | Source(s) |

| CAS Number | 100523-83-9 | [3] |

| Molecular Formula | C₅H₃BrIN | [4] |

| Molecular Weight | 283.89 g/mol | [5] |

| Physical Form | Solid, Semi-solid, or Lump | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, Keep in dark place, Inert atmosphere | [5] |

| InChIKey | MZWFYABOEZMENB-UHFFFAOYSA-N | [4] |

Safety and Handling: A Self-Validating System

Trustworthiness in experimental design begins with safety. This compound is a chemical that demands respect and proper handling to ensure both personal safety and experimental integrity.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Field-Proven Insight: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] The specified storage conditions (refrigerated, inert atmosphere, dark) are not merely suggestions; they are critical to preventing degradation and ensuring the reagent's reactivity profile remains consistent across experiments.

The Cornerstone of Utility: Regioselective Reactivity

The synthetic power of this compound is derived from the predictable and controllable difference in reactivity between the carbon-iodine (C-I) bond at the 2-position and the carbon-bromine (C-Br) bond at the 4-position.

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the halide to the Pd(0) center.[7] The activation energy for this step follows the trend: C-I < C-Br < C-Cl .[7][8] This is a direct consequence of bond dissociation energies; the C-I bond is weaker and therefore more readily cleaved by the palladium catalyst.[9] This fundamental principle allows for the exquisite, selective functionalization at the 2-iodo position under milder conditions, leaving the more robust C-Br bond at the 4-position untouched and available for a subsequent, distinct transformation.[1][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Dihalogenated Pyridine Scaffold

An In-Depth Technical Guide to 4-Bromo-2-iodopyridine: Properties, Reactivity, and Applications

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable heterocyclic intermediate, prized for the differential reactivity of its two halogen substituents. This unique characteristic allows for sequential and site-selective functionalization, providing a reliable and powerful tool for researchers in drug discovery and materials science.

This technical guide offers a comprehensive overview of the physical and chemical properties of this compound. As a senior application scientist, the goal is to provide not just data, but a field-proven perspective on why this molecule is a cornerstone reagent for creating diverse and novel compounds. We will delve into its spectroscopic signature, explore the causality behind its selective reactivity in cornerstone cross-coupling reactions, and provide validated protocols to empower researchers to leverage its full synthetic potential.

Core Molecular Identity and Structure

This compound is a disubstituted pyridine ring, a structural motif frequently found in pharmaceuticals.[1] Its precise arrangement of halogen atoms is the key to its synthetic utility.

-

Chemical Name: this compound[2]

-

CAS Number: 100523-83-9[3]

-

Molecular Formula: C₅H₃BrIN[3]

-

Molecular Weight: 283.89 g/mol [2]

-

Synonyms: 2-Iodo-4-bromopyridine[3]

Caption: Chemical Structure of this compound.

Physical and Spectroscopic Properties

The physical state of this compound is typically a solid or semi-solid.[4] Proper storage is critical to maintain its integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C.[2]

Physical Data Summary

| Property | Value | Source(s) |

| Physical Form | Solid or Semi-solid | [4] |

| Molecular Weight | 283.89 g/mol | [2][4] |

| Predicted Boiling Point | 282.6 ± 25.0 °C (at 760 Torr) | [4] |

| Predicted Density | 2.347 ± 0.06 g/cm³ (at 20°C) | [4][5] |

| Predicted Refractive Index | 1.665 | [4] |

| Solubility | Slightly soluble in water | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra can vary based on conditions and instrumentation, the following provides a guide to the expected data.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the electronegative nitrogen and halogen atoms. |

| ¹³C NMR | The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the halogens (C-2 and C-4) will show characteristic shifts, with the C-I bond often resulting in a signal at a higher field (lower ppm) compared to the C-Br bond. |

| Infrared (IR) | The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹) and C=C/C=N ring stretching vibrations (typically in the 1570-1420 cm⁻¹ region).[6][7] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragments would arise from the loss of iodine and/or bromine atoms. |

Chemical Reactivity: The Power of Orthogonal Halogen Chemistry

The cornerstone of this compound's utility is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst.[1][8] This allows for highly regioselective functionalization at the 2-position, leaving the C-Br bond at the 4-position intact for subsequent transformations.

The general order of reactivity for aryl halides in these reactions is: C-I > C-Br > C-Cl.[8][9] This predictable hierarchy is fundamental to designing multi-step, one-pot, or sequential coupling strategies.

Caption: Regioselective functionalization workflow.

This differential reactivity makes this compound an ideal substrate for popular and powerful C-C and C-N bond-forming reactions:

-

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[8][10] It proceeds with high selectivity at the C-I position under mild, copper-co-catalyzed or copper-free conditions, yielding 4-bromo-2-alkynylpyridines.[8][9]

-

Suzuki-Miyaura Coupling: Widely used for creating C-C bonds with boronic acids or esters, this reaction can also be tuned to react selectively at the C-2 iodo-position.[1][11][12][13]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of amine functionalities onto the pyridine scaffold.[11]

Applications in Drug Discovery and Materials Science

The ability to precisely install different functional groups at the 2- and 4-positions makes this reagent invaluable in pharmaceutical research. It serves as a key building block for complex molecules with therapeutic potential.[14]

-

Kinase Inhibitors: Polysubstituted pyridines are prevalent scaffolds in kinase inhibitors used in oncology.[1] The step-wise functionalization of this compound allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.

-

PARP-1 Inhibitors: It is used in the synthesis of compounds being investigated for their ability to modulate Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical in DNA repair and a target in cancer therapy.[14]

-

Isoquinolinone Derivatives: This scaffold is a precursor for isoquinolinone derivatives, a class of compounds with a wide range of biological activities.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool (2-8°C), dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[2] Keep away from light and incompatible materials such as strong oxidizing agents.

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol provides a validated, self-consistent methodology for the selective Sonogashira coupling of a terminal alkyne to the 2-position of this compound. The key to success is the rigorous exclusion of oxygen, which can lead to catalyst decomposition and unwanted alkyne homocoupling (Glaser coupling).[9]

Materials

-

This compound (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Argon or Nitrogen gas supply

-

Standard Schlenk line glassware

Experimental Workflow Diagram

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF, followed by anhydrous, degassed Et₃N via syringe.[9] Stir the mixture for 5 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-bromo-2-alkynylpyridine.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that enables complex synthetic endeavors through the principles of regioselective and orthogonal reactivity. Its well-defined physical properties, predictable chemical behavior, and central role in the construction of medicinally relevant scaffolds underscore its importance. By understanding the causality behind its selective cross-coupling reactions and employing validated protocols, researchers can confidently and efficiently advance their programs in drug discovery and materials science.

References

- Pharmaffiliates. CAS No : 100523-83-9| Chemical Name : this compound. [Link]

- Hoffman Fine Chemicals. CAS 100523-83-9 | this compound | MFCD07368063. [Link]

- Wikid

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Advancing Pharmaceutical Research. [Link]

- Acros PharmaTech Limited. (2018).

- International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

- Chempanda.

- ChemBK. (2024). 2-Bromo-4-iodo-pyridine - Physico-chemical Properties. [Link]

- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- The Royal Society of Chemistry.

- SpectraBase. 4-Bromo-2-chloropyridine - Optional[FTIR] - Spectrum. [Link]

- ResearchGate. (2025). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [https://www.rjpbcs.com/pdf/2016_7(5)/[6].pdf]([Link]6].pdf)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic data for 4-Bromo-2-iodopyridine

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-iodopyridine

Introduction

This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry.[1] Its distinct substitution pattern, featuring two different halogens at electronically distinct positions on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] The iodine and bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the stepwise and controlled construction of target compounds.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative analysis with structurally related compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The pyridine ring is an electron-deficient aromatic system. The nitrogen atom and the two halogen substituents (bromine and iodine) are all electron-withdrawing, which significantly influences the electron density distribution around the ring and, consequently, the chemical shifts of the ring protons and carbons.

Based on this structure, we can predict the following:

-

¹H NMR: Three distinct signals are expected in the aromatic region, corresponding to the protons at the C-3, C-5, and C-6 positions.

-

¹³C NMR: Five distinct signals are expected, representing the five carbon atoms of the pyridine ring, each in a unique electronic environment.

-

IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and C-halogen (C-Br, C-I) stretching will be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₅H₃BrIN (283.89 g/mol ) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[3][4]

¹H NMR Spectroscopy

Proton NMR is a primary tool for confirming the substitution pattern on the pyridine ring. The chemical shifts are influenced by the anisotropic effect of the ring current and the inductive effects of the nitrogen and halogen atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[5]

-

Data Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.[5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.25 | d | ~ 5.2 | H-6 |

| ~ 7.70 | d | ~ 1.8 | H-3 |

| ~ 7.45 | dd | ~ 5.2, 1.8 | H-5 |

Interpretation and Rationale

The predicted chemical shifts are based on the analysis of similar halogenated pyridines.[6][7]

-

H-6 (δ ~8.25): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded (downfield) of the three protons. It appears as a doublet due to coupling with H-5.

-

H-3 (δ ~7.70): This proton is ortho to the iodine atom and meta to the bromine atom. It appears as a doublet due to a small four-bond (meta) coupling with H-5.

-

H-5 (δ ~7.45): This proton is ortho to the bromine atom and meta to the iodine atom. It experiences coupling from both H-6 (ortho-coupling, J ≈ 5.2 Hz) and H-3 (meta-coupling, J ≈ 1.8 Hz), resulting in a doublet of doublets.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the presence of five unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Use the same high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C-6 |

| ~ 145.5 | C-3 |

| ~ 132.0 | C-5 |

| ~ 125.0 | C-4 |

| ~ 118.0 | C-2 |

Interpretation and Rationale

The assignment of carbon signals is based on established substituent effects in pyridine systems.[8]

-

C-2 and C-4: These carbons are directly attached to the highly electronegative iodine and bromine atoms, respectively. Their chemical shifts are significantly influenced by the heavy atom effect and inductive withdrawal. The C-2 signal is expected to be further upfield due to the direct attachment of iodine.

-

C-6: This carbon is adjacent to the nitrogen atom and is typically found at the most downfield position among the protonated carbons.

-

C-3 and C-5: These carbons are also deshielded due to the overall electron-deficient nature of the ring, with their exact positions determined by the combined electronic effects of all substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond vibrations present in the molecule.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is achieved.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.[9]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1570 - 1540 | Strong | C=C / C=N Ring Stretch |

| 1450 - 1420 | Strong | C=C / C=N Ring Stretch |

| ~ 1100 | Medium | Aromatic C-H in-plane bend |

| 600 - 500 | Medium | C-Br Stretch |

| 500 - 400 | Medium | C-I Stretch |

Interpretation and Rationale

The IR spectrum is characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[10]

-

Ring Stretching: The strong absorptions in the 1600-1400 cm⁻¹ region are typical for the C=C and C=N stretching vibrations within the pyridine ring, confirming the heterocyclic aromatic core.[11]

-

C-Halogen Stretches: The absorptions in the lower frequency "fingerprint" region (below 700 cm⁻¹) are indicative of carbon-halogen bonds. The C-Br and C-I stretches are expected in this region, providing direct evidence for the presence of both halogens.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, including its isotopic distribution.

Experimental Protocol: Mass Spectrum Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[9]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 283 / 285 | ~98 / 100 | [M]⁺, [M+2]⁺ Molecular Ion |

| 204 | Variable | [M - Br]⁺ |

| 156 / 158 | Variable | [M - I]⁺ |

| 78 | Variable | [C₄H₂N]⁺ Fragment (loss of Br and I) |

Interpretation and Rationale

-

Molecular Ion [M]⁺: The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 283 and 285. This distinctive pattern is a hallmark confirmation of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways for halopyridines involve the loss of a halogen atom. The peak at m/z 204 corresponds to the loss of a bromine radical, and the doublet at m/z 156/158 corresponds to the loss of an iodine radical, retaining the characteristic bromine isotopic pattern.

Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. Through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous profile of the molecule can be established. The ¹H NMR confirms the substitution pattern, the ¹³C NMR verifies the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of bromine. This guide provides the foundational data and interpretive logic required for scientists to confidently verify the identity and purity of this valuable synthetic intermediate.

References

- Wiley-VCH. (2007). Supporting Information.

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes - Supporting Information. RSC Advances.

- Hoffman Fine Chemicals. CAS 100523-83-9 | this compound.

- Wikidata. This compound.

- Pharmaffiliates. CAS No : 100523-83-9| Chemical Name : this compound.

- MDPI. (2020). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State.

- National Institutes of Health. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- PubChem. 4-Iodopyridine.

- The Royal Society of Chemistry. Supporting Information for ....

- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

- SpectraBase. 4-Bromo-2-chloropyridine [FTIR].

- ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.

- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

4-Bromo-2-iodopyridine: A Strategic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-2-iodopyridine has emerged as a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring two different halogen atoms with distinct reactivities, offers a powerful platform for the regioselective construction of complex polysubstituted pyridine derivatives. This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, and, most critically, its application in sophisticated cross-coupling strategies. We will delve into the causality behind experimental choices in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering field-proven insights and detailed protocols to empower researchers in leveraging this reagent for the synthesis of high-value molecules in pharmaceutical and materials science research.

Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. The introduction of halogen atoms onto this privileged heterocycle provides synthetic chemists with versatile handles for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. This compound distinguishes itself in this context due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The C-I bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles. This reactivity difference stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This intrinsic property allows for the selective functionalization of the 4-position of the pyridine ring while leaving the 2-bromo position intact for subsequent transformations. This "orthogonal" reactivity is the cornerstone of its strategic utility, enabling the sequential and controlled introduction of different functionalities, a crucial advantage in the synthesis of complex molecular architectures.[1]

This guide will provide a deep dive into the practical applications of this compound, with a focus on empowering chemists to harness its full synthetic potential.

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 100523-83-9 | [2] |

| Molecular Formula | C₅H₃BrIN | [2] |

| Molecular Weight | 283.89 g/mol | [2] |

| Appearance | Solid, semi-solid, or lump | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Safety Information:

This compound is a research chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the diazotization of 2-amino-4-bromopyridine followed by a Sandmeyer-type iodination.[3][4][5]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a general guideline based on established procedures for Sandmeyer reactions on aminopyridines.[3][4]

Materials:

-

2-Amino-4-bromopyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-4-bromopyridine (1.0 equivalent) in a mixture of water and concentrated sulfuric acid. While maintaining the temperature below 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise. Stir the resulting mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.[3]

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. With vigorous stirring, slowly add the cold diazonium salt solution to the potassium iodide solution. Evolution of nitrogen gas will be observed.[3]

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Regioselective Cross-Coupling Reactions: A Chemist's Toolkit

The differential reactivity of the C-I and C-Br bonds in this compound is the linchpin of its synthetic utility. This allows for a stepwise functionalization strategy, which is invaluable in the construction of complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] In the case of this compound, this reaction can be performed with high regioselectivity at the 4-position.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The choice of ligand can influence the reaction rate and efficiency.

-

Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is essential for the transmetalation step. The strength and solubility of the base can impact the reaction outcome.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

This protocol is a general procedure and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Add the degassed solvent and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-bromopyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides an efficient route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide. With this compound, this reaction proceeds selectively at the C-I bond.

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system is typically used, consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous and degassed solvents like THF or DMF are commonly used.

This is a general procedure for a copper-catalyzed Sonogashira reaction.

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.05-0.1 equiv.).

-

Add the anhydrous and degassed solvent and triethylamine.

-

Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-2-bromopyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Selective amination at the 4-position of this compound can be achieved under carefully controlled conditions.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is crucial for the efficiency of the amination, especially with heteroaryl halides.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

This general protocol may require optimization depending on the specific amine used.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precursor (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precursor (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.2-2.0 equiv.).

-

Add the anhydrous and degassed solvent.

-

Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 4-amino-2-bromopyridine derivative.

Applications in Medicinal Chemistry: The Gateway to Isoquinolinones and PARP Inhibitors

This compound is a valuable intermediate in the synthesis of isoquinolinone derivatives.[1] These scaffolds are of significant interest in medicinal chemistry as they form the core of several biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[1]

While a direct synthetic route to a specific marketed drug commencing with this compound is not prominently featured in publicly available literature, its utility in constructing the core structures of these important therapeutic agents underscores its significance in drug discovery and development. The ability to selectively functionalize the pyridine ring at two distinct positions allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and iodine atoms.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (283.89 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio of M⁺ and M+2 peaks) and one iodine atom. Fragmentation may involve the loss of the halogen atoms.[6]

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the aromatic C-H stretching and the C=C and C=N stretching vibrations of the pyridine ring.[7]

Conclusion

This compound is a powerful and versatile building block that offers a strategic advantage in the synthesis of complex substituted pyridines. The orthogonal reactivity of its two halogen atoms enables a high degree of control and flexibility in designing synthetic routes. This in-depth guide has provided a comprehensive overview of its synthesis, characterization, and, most importantly, its application in key regioselective cross-coupling reactions. By understanding the principles behind the experimental choices and utilizing the detailed protocols provided, researchers can effectively employ this compound to accelerate the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.

References

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

- ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II.

- SpectraBase. (n.d.). 4-Bromopyridine hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). The Role of this compound in Advancing Pharmaceutical Research.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Al-Warhi, T., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.

- Hoffman Fine Chemicals. (n.d.). CAS 100523-83-9 | this compound | MFCD07368063.

- Nomoto, T., et al. (2000, December 11). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal.

- van der Pijl, F., et al. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- de la Torre, M. C., & Sierra, M. A. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH.

- Gicquel, P.-A., et al. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. PMC - NIH.

- ResearchGate. (2025, August 7). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

- SpectraBase. (n.d.). 4-Bromo-2-chloropyridine - Optional[FTIR] - Spectrum.

- Pluim, D., et al. (2020, May 26). Continuous One-Flow Multi-Step Synthesis of Active Pharmaceutical Ingredients. ResearchGate.

- MIT Open Access Articles. (n.d.). Continuous Flow Multi-Step Organic Synthesis.

- National Center for Biotechnology Information. (2024, December 16). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs.

- MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds.

Sources

An In-Depth Technical Guide on the Reactivity of C-Br vs C-I Bonds in 4-Bromo-2-iodopyridine

Abstract

For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. 4-Bromo-2-iodopyridine stands out as a particularly valuable building block due to the distinct reactivity profiles of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comprehensive analysis of this differential reactivity, offering a robust theoretical framework alongside field-proven experimental protocols. By understanding the underlying principles governing selectivity, researchers can harness this molecule's potential to construct complex molecular architectures with high precision, a critical capability in the synthesis of novel therapeutics and advanced materials.[1]

Introduction: The Strategic Value of Dihalogenated Pyridines

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] The introduction of multiple halogen atoms onto this ring system provides synthetic "handles" for diversification through a variety of cross-coupling reactions.[1][2] this compound offers a significant advantage over symmetrically substituted dihalopyridines due to the inherent difference in the lability of the C-I and C-Br bonds. This intrinsic disparity allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity in a controlled and efficient manner.[1] This guide will delve into the fundamental principles that dictate this selectivity and provide practical methodologies for its application in key synthetic transformations.

Foundational Principles: Unpacking the C-I vs. C-Br Reactivity Hierarchy

The selective reactivity of this compound is primarily governed by the difference in bond dissociation energies (BDE) of the C-I and C-Br bonds. This fundamental property directly influences the kinetics of the initial, and often rate-determining, step in many catalytic cycles: oxidative addition.

Bond Dissociation Energy (BDE): The Decisive Factor

The energy required to cleave a chemical bond homolytically is its Bond Dissociation Energy.[3] For carbon-halogen bonds on an sp²-hybridized carbon, the BDE follows a clear trend: C-F > C-Cl > C-Br > C-I.[4][5] The C-I bond is the weakest in this series, making it the most susceptible to cleavage.[5]

| Bond | Typical BDE (kcal/mol) |

| C(sp²)-Br | ~80-85 |

| C(sp²)-I | ~65-70 |

| Table 1: Approximate Bond Dissociation Energies for Aryl Halides. These values can vary slightly based on the specific electronic environment of the aromatic ring. |

This energy difference is the primary reason why transition metal catalysts, particularly palladium(0) complexes, will preferentially react with the C-I bond.[6] The lower activation energy barrier for the oxidative addition at the C-I position allows this reaction to proceed under milder conditions than the corresponding reaction at the stronger C-Br bond.[6][7]

The Role of the Pyridine Ring Electronics